molecular formula C26H23F4N5O B1313343 3-(4-Fluorophenyl)-5-(4-(4-methyl-5-(2-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)bicyclo[2.2.2]octan-1-yl)-1,2,4-oxadiazole CAS No. 719272-75-0

3-(4-Fluorophenyl)-5-(4-(4-methyl-5-(2-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)bicyclo[2.2.2]octan-1-yl)-1,2,4-oxadiazole

Cat. No. B1313343
CAS RN: 719272-75-0
M. Wt: 497.5 g/mol
InChI Key: FRKIPPLTMSQJLF-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)-5-(4-(4-methyl-5-(2-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)bicyclo[2.2.2]octan-1-yl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C26H23F4N5O and its molecular weight is 497.5 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

Research into heterocyclic compounds, including 1,2,4-triazole and 1,3,4-oxadiazole derivatives, highlights their synthesis and potential in various fields due to their complex structures and promising biological activities. The compound is closely related to these derivatives, which have been synthesized and characterized for their chemical and physical properties, including their ability to form stable structures and participate in further chemical reactions. These compounds' synthesis often involves multi-step processes, including the cyclization of hydrazide precursors and the construction of oxadiazole or triazole rings through condensation or cycloaddition reactions. This foundational work provides the chemical basis for exploring the compound's applications in more targeted scientific research areas (Chen et al., 2008), (Obushak et al., 2008).

Photoluminescent Properties

Specific derivatives of 1,2,4-triazole and 1,3,4-oxadiazole, especially those substituted with fluorophenyl groups, have been explored for their luminescent properties, which are significant for applications in optoelectronic devices, including organic light-emitting diodes (OLEDs). These compounds demonstrate potential as electroluminescent materials, where their electron-transporting abilities and photophysical properties can be finely tuned for use in electronic displays and lighting technologies. The introduction of fluorophenyl and trifluoromethyl groups significantly alters these compounds' optical and electrochemical properties, enhancing their suitability for these applications (Chen & Chen, 2004), (Jin et al., 2014).

properties

IUPAC Name

3-(4-fluorophenyl)-5-[4-[4-methyl-5-[2-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]-1-bicyclo[2.2.2]octanyl]-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23F4N5O/c1-35-21(18-4-2-3-5-19(18)26(28,29)30)32-33-22(35)24-10-13-25(14-11-24,15-12-24)23-31-20(34-36-23)16-6-8-17(27)9-7-16/h2-9H,10-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRKIPPLTMSQJLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1C23CCC(CC2)(CC3)C4=NC(=NO4)C5=CC=C(C=C5)F)C6=CC=CC=C6C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23F4N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80468043
Record name 3-(4-Fluorophenyl)-5-(4-(4-methyl-5-(2-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)bicyclo[2.2.2]octan-1-yl)-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80468043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

497.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

719272-75-0
Record name 3-(4-Fluorophenyl)-5-(4-(4-methyl-5-(2-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)bicyclo[2.2.2]octan-1-yl)-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80468043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of above 1,2,4-oxadiazole (7-E) (115.2 mg, 0.238 mmol) and the trifluoroacetic acid salt of methylamine (1.73 g, 11.9 mmol) in a 2M solution of methylamine in methanol (4 mL) was heated at 150° C. in a sealed tube for 48 h. The mixture was then concentrated, and the residue was taken up in dichloromethane, washed with saturated sodium bicarbonate aqueous solution. The organics were concentrated and the residue was purified using reverse-phase HPLC with TFA- buffered acetonitrile/water (40-80%) as eluent. The fractions containing the product were combined, neutralized with saturated sodium bicarbonate aqueous solution and lyophilized from acetonitrile/water to provide 3-(4-fluorophenyl)-5-(4-{4-methyl-5-[2-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}bicyclo[2.2.2]oct-1-yl)-1,2,4-oxadiazole (7-F). 1HNMR (CDCl3) δ 2.25-2.35 (m, 12H), 3.53 (s, 3H), 7.21 (t, J=8.7 Hz, 2H), 7.54 (m, 1H), 7.73 (m, 2H), 7.88 (m, 1H), 8.13 (m, 2H). ESI-MS m/z (M+H) 498.2.
Name
1,2,4-oxadiazole
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115.2 mg
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1.73 g
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solution
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4 mL
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